molecular formula C10H12N4O5 B12418265 Inosine-2,8-d2

Inosine-2,8-d2

Cat. No.: B12418265
M. Wt: 270.24 g/mol
InChI Key: UGQMRVRMYYASKQ-MEGDDXBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inosine-2,8-d2 involves the incorporation of deuterium atoms into the inosine molecule. This can be achieved through the deuteration of inosine using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Inosine-2,8-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include hypoxanthine, xanthine, and various nucleoside derivatives. These products have significant biological and pharmacological activities .

Scientific Research Applications

Inosine-2,8-d2 has a wide range of scientific research applications, including:

Mechanism of Action

Inosine-2,8-d2 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Inosine-2,8-d2 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of nucleoside dynamics are essential .

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

2,8-dideuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i2D,3D

InChI Key

UGQMRVRMYYASKQ-MEGDDXBKSA-N

Isomeric SMILES

[2H]C1=NC(=O)C2=C(N1)N(C(=N2)[2H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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